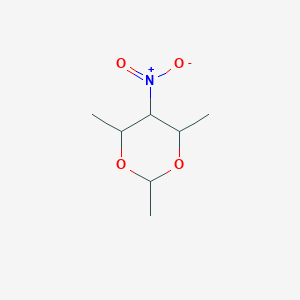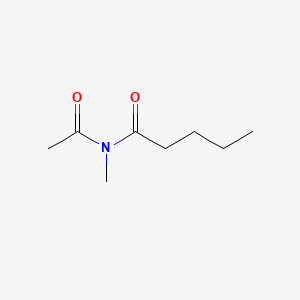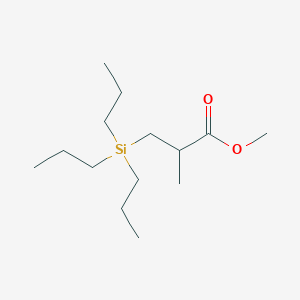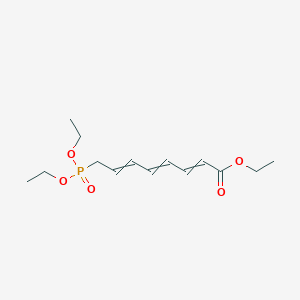
Dysprosium--nickel (2/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–nickel (2/5) is an intermetallic compound composed of dysprosium and nickel in a 2:5 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while nickel is a transition metal with excellent catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various high-tech applications, including magnetic materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–nickel (2/5) typically involves high-temperature solid-state reactions. One common method is the co-reduction of dysprosium and nickel ions in a molten salt medium, such as the KCl-NaCl-CsCl eutectic melt, at elevated temperatures (around 823 K). This process involves the electrochemical reduction of dysprosium and nickel ions on inert tungsten electrodes or active nickel electrodes .
Industrial Production Methods: Industrial production of dysprosium–nickel (2/5) often utilizes high-temperature alloying techniques. The elements are melted together in an inert atmosphere or vacuum to prevent oxidation. The molten mixture is then cooled and solidified to form the intermetallic compound. This method ensures a homogeneous distribution of dysprosium and nickel atoms, resulting in a stable and uniform compound.
Chemical Reactions Analysis
Types of Reactions: Dysprosium–nickel (2/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, dysprosium reacts with oxygen to form dysprosium(III) oxide, while nickel can participate in hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium reacts with oxygen at elevated temperatures to form dysprosium(III) oxide (Dy₂O₃).
Reduction: Nickel can be reduced from its oxides using hydrogen gas at high temperatures.
Substitution: Dysprosium–nickel (2/5) can undergo substitution reactions with halogens to form dysprosium halides and nickel halides.
Major Products:
Oxidation: Dy₂O₃ and NiO
Reduction: Metallic nickel
Substitution: Dysprosium halides (e.g., DyF₃, DyCl₃) and nickel halides (e.g., NiF₂, NiCl₂)
Scientific Research Applications
Dysprosium–nickel (2/5) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in hydrogenation reactions, enhancing the efficiency and selectivity of the process.
Medicine: Investigated for use in targeted drug delivery systems, leveraging its magnetic properties to guide drugs to specific sites in the body.
Mechanism of Action
The mechanism by which dysprosium–nickel (2/5) exerts its effects is primarily related to its magnetic and catalytic properties. Dysprosium’s high magnetic susceptibility enhances the magnetic properties of the compound, making it useful in applications requiring strong and stable magnets. Nickel’s catalytic properties facilitate various chemical reactions, such as hydrogenation, by providing active sites for the reactants to interact .
Comparison with Similar Compounds
Dysprosium–iron (2/5): Similar magnetic properties but different catalytic behavior due to the presence of iron.
Dysprosium–cobalt (2/5): Comparable magnetic properties but higher resistance to oxidation.
Nickel–lanthanum (2/5): Similar catalytic properties but different magnetic behavior due to the presence of lanthanum.
Uniqueness: Dysprosium–nickel (2/5) stands out due to its combination of high magnetic susceptibility and excellent catalytic properties. This dual functionality makes it particularly valuable in applications that require both strong magnetic fields and efficient catalysis, such as in advanced magnetic materials and catalytic processes .
Properties
CAS No. |
64423-57-0 |
|---|---|
Molecular Formula |
Dy2Ni5 |
Molecular Weight |
618.47 g/mol |
IUPAC Name |
dysprosium;nickel |
InChI |
InChI=1S/2Dy.5Ni |
InChI Key |
MEICAJRPBNKJDT-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Dy].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



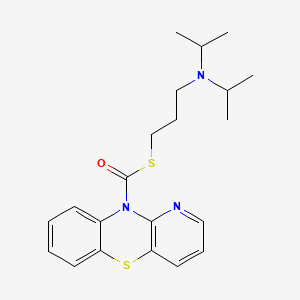
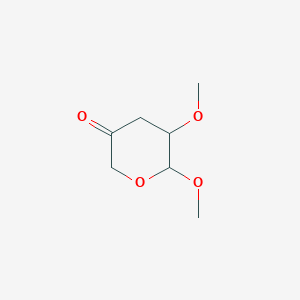
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)


